2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine0.5 oxalate
Overview
Description
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine 0.5 oxalate (2C-P-0.5-Oxalate) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the popular psychedelic drug 2C-P, and has been used in laboratory experiments to study its biochemical and physiological effects. 5-Oxalate, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Mechanism Of Action
2C-P-0.5-Oxalate is believed to act as an agonist of the 5-HT2A serotonin receptor. This receptor is responsible for the hallucinogenic effects of psychedelic drugs. Activation of the 5-HT2A receptor is thought to be responsible for the altered states of consciousness associated with psychedelic drugs.
Biochemical And Physiological Effects
2C-P-0.5-Oxalate has been shown to produce a range of biochemical and physiological effects. In laboratory experiments, it has been shown to produce changes in the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to produce changes in heart rate, respiration, and body temperature.
Advantages And Limitations For Lab Experiments
2C-P-0.5-Oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on serotonin receptors can be easily studied. However, it is important to note that 2C-P-0.5-Oxalate is a potent psychedelic drug, and caution should be taken when using it in laboratory experiments.
Future Directions
There are a number of potential future directions for research involving 2C-P-0.5-Oxalate. These include further studies into its mechanism of action, its potential use in medical treatments, and its effects on other neurotransmitters such as glutamate and GABA. Additionally, further research could be conducted into the long-term effects of 2C-P-0.5-Oxalate on the brain and body.
Scientific Research Applications
2C-P-0.5-Oxalate has been used in laboratory experiments to study its biochemical and physiological effects. It has been used to study the effects of psychedelic drugs on serotonin receptors, as well as their potential use in treating depression and anxiety. It has also been used to study the mechanisms of action of psychedelics and their potential use in medical treatments.
properties
IUPAC Name |
2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.C2H2O4/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15;3-1(4)2(5)6/h3-6,12H,1-2,7-9,14H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWFWJZCMDEOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1185293-99-5 | |
Record name | 1-Pyrrolidineethanamine, β-(4-chlorophenyl)-, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
314.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine0.5 oxalate | |
CAS RN |
1185303-43-8 | |
Record name | 1-Pyrrolidineethanamine, β-(4-chlorophenyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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